molecular formula C13H17NO B15247013 2-(3-ethyl-1H-indol-2-yl)propan-2-ol

2-(3-ethyl-1H-indol-2-yl)propan-2-ol

Cat. No.: B15247013
M. Wt: 203.28 g/mol
InChI Key: DRRPUGOHCAVFSL-UHFFFAOYSA-N
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Description

2-(3-ethyl-1H-indol-2-yl)propan-2-ol is an organic compound belonging to the class of indole derivatives. . The compound features an indole moiety with an ethyl group at the 3-position and a propan-2-ol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-1H-indol-2-yl)propan-2-ol typically involves the reaction of 3-ethylindole with appropriate reagents to introduce the propan-2-ol group at the 2-position. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH).

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-ethyl-1H-indol-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-ethyl-1H-indol-2-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-ethyl-1H-indol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-ethyl-1H-indol-2-yl)propan-2-ol is unique due to its specific structural features, including the ethyl group at the 3-position and the propan-2-ol group at the 2-position. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(3-ethyl-1H-indol-2-yl)propan-2-ol

InChI

InChI=1S/C13H17NO/c1-4-9-10-7-5-6-8-11(10)14-12(9)13(2,3)15/h5-8,14-15H,4H2,1-3H3

InChI Key

DRRPUGOHCAVFSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C(C)(C)O

Origin of Product

United States

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